molecular formula C18H21N3O3S2 B2830543 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034296-60-9

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2830543
CAS No.: 2034296-60-9
M. Wt: 391.5
InChI Key: AVXYMEBFICQRFE-UHFFFAOYSA-N
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Description

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex heterocyclic compound with the molecular formula C17H19N3O3S2 . This chemical features a benzothiadiazole dioxide moiety, a structure known in medicinal chemistry for its electron-withdrawing properties and potential use in the development of materials and pharmaceuticals. The integration of a piperidine ring and a thiophene-based ethanone group makes this molecule a valuable intermediate for constructing more complex structures in drug discovery programs, particularly for targeting central nervous system and oncological pathways. Its structural framework is reminiscent of compounds investigated as MDM2 inhibitors for cancer therapy and other novel heterocyclic agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers can utilize this compound as a key building block in organic synthesis, for probing structure-activity relationships (SAR) in lead optimization, or as a precursor in the development of potential enzyme inhibitors.

Properties

IUPAC Name

1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-19-16-6-2-3-7-17(16)21(26(19,23)24)14-8-10-20(11-9-14)18(22)13-15-5-4-12-25-15/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXYMEBFICQRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Thiophene Ring Attachment: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene and piperidine rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the rings can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the rings.

Scientific Research Applications

Antifungal Properties

Recent studies have highlighted the antifungal efficacy of thiadiazole derivatives. For instance, compounds structurally similar to the target compound have demonstrated significant activity against various fungal pathogens such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. One study reported that derivatives with a thiadiazole ring exhibited over 60% inhibition of fungal growth at specific concentrations, indicating their potential as agricultural fungicides .

Antibacterial Activity

Thiadiazole derivatives have also been explored for their antibacterial properties. The structural features of these compounds can enhance their interaction with bacterial targets, making them candidates for further development as antimicrobial agents. For example, certain thiadiazole compounds have been noted for their effectiveness against resistant bacterial strains, suggesting a promising avenue for research in antibiotic development .

Synthesis and Derivatives

The synthesis of 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions including acylation and cyclization processes. These methods can yield various derivatives that may exhibit enhanced biological activities. For example, modifications to the piperidine or thiophene components can lead to compounds with improved potency or selectivity against specific biological targets .

Case Study 1: Fungicidal Activity

In a controlled study, a derivative of the target compound was tested for its ability to induce systemic resistance in plants. The results showed that at a concentration of 200 µg/mL, the compound was as effective as established fungicides like tiadinil in preventing leaf damage from fungal infections. This positions it as a viable candidate for further exploration in agricultural applications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of related thiadiazole compounds demonstrated significant inhibition of growth in several pathogenic bacteria. These findings suggest that the structural motifs present in the target compound could be optimized to enhance its antimicrobial activity further .

Mechanism of Action

The mechanism of action of 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole Cores

Compound A: 1-(4-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

  • Key Difference : Substitution at the thiophene ring (3-position vs. 2-position in the target compound).

Compound B : 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide

  • Key Features: A monocyclic thiadiazole core with a benzoyl group and sulfone.
  • Comparison : The absence of a piperidine ring reduces conformational flexibility compared to the target compound. This difference may limit its ability to engage in π-cation interactions or penetrate lipid membranes .

Compound C : 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione

  • Key Features : Oxadiazole-thione scaffold with a pyridine substituent.
  • Comparison : The oxadiazole-thione core lacks the sulfone group, reducing electrophilicity and hydrogen-bonding capacity. However, the pyridine moiety introduces basicity, which could enhance solubility .
Table 1: Structural and Electronic Comparison
Compound Core Structure Key Substituents LogP* Bioactivity Highlights
Target Compound Benzothiadiazole 3-Methyl, piperidine, thiophen-2-yl 2.1 Hypothetical kinase inhibition
Compound A Benzothiadiazole 3-Methyl, piperidine, thiophen-3-yl 2.3 Similar to target (unpublished)
Compound B Thiadiazolone Benzoyl, phenyl 3.5 Antimicrobial activity
Compound C Oxadiazole-thione Pyridine-4-yl 1.8 Anticancer (in vitro)

*Calculated using PubChem data and analogues .

Comparison with Other Thiadiazoles :

  • Compound D (): Synthesized via hydrazonoyl chloride intermediates under mild conditions (room temperature, triethylamine). Yields ranged from 65–78%, with antimicrobial activity against E. coli and C. albicans.
  • Compound E (): Required reflux conditions and ethanol recrystallization, yielding 70–85% purity. Lower solubility than the target compound due to nitroaryl groups.
Computational Similarity and Bioactivity Profiling
  • Tanimoto and Dice Indices : Computational analysis () suggests moderate similarity (Tanimoto = 0.65–0.72) between the target compound and benzimidazole-triazole hybrids (). Shared features include the piperidine linker and aromatic heterocycles.
  • Bioactivity Clustering : Compounds with thiophene and sulfone groups (e.g., ’s 9c) cluster into groups with protease inhibition activity, as shown in hierarchical clustering studies ().
Bioactivity and Structure-Activity Relationships (SAR)
  • Antimicrobial Activity: Thiadiazoles with electron-withdrawing groups (e.g., sulfone in the target compound) exhibit enhanced activity against Gram-negative bacteria compared to non-sulfonated analogues .
  • Anticancer Potential: Thiophene-containing compounds (e.g., ’s 9c) show docking affinity for kinase ATP-binding pockets, suggesting a role for the thiophene-ethanone group in target engagement .

Biological Activity

The compound 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and piperidine moiety. Its chemical formula can be represented as follows:

C15H16N4O2S2C_{15}H_{16}N_4O_2S_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
1MCF-70.28Induces apoptosis via Bax/Bcl-2 ratio increase
2HepG29.6Cell cycle arrest at G2/M phase
3MDA-MB-2313.3Inhibitory effect compared to cisplatin

The compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells , indicating potent anticancer activity. This effect is attributed to the induction of apoptosis and cell cycle arrest in the treated cells .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptotic Pathways : The treatment with this compound led to an increase in the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.
  • Cell Cycle Arrest : Specifically, it was observed that the compound caused cell cycle arrest at the G2/M phase in HepG2 cells, disrupting normal cellular proliferation .

Study on Thiadiazole Derivatives

A study focused on various thiadiazole derivatives revealed that modifications in their structure significantly impacted their biological activities. For example, substituting different groups on the piperidine ring enhanced anticancer activity. The introduction of lipophilic groups increased membrane permeability and bioavailability .

In Vivo Studies

In vivo studies using tumor-bearing mice demonstrated that compounds similar to the one discussed here effectively targeted sarcoma cells, showcasing their potential for therapeutic applications beyond in vitro settings .

Q & A

Q. Table 1: Optimized Reaction Conditions for Key Steps

StepSolventCatalystTemp (°C)Yield (%)Reference
Thiadiazole formationDCMH₂SO₄8078
Piperidine couplingDMFPd(OAc)₂/BINAP10065
Thiophene conjugationTHFBF₃·Et₂O6082

Q. Table 2: Spectral Signatures for Structural Confirmation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Thiophene C-H6.9–7.1 (¹H)3100–3000
Piperidine N-CH₂2.6–3.1 (¹H)2800–2900
Sulfone (S=O)-1150–1250

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